3-Hexadecanone

Lipophilicity Hydrophobicity QSAR

Procure 3-Hexadecanone (CAS 18787-64-9) with confidence. This specific C16 long-chain ketone is essential for applications where the C3 carbonyl position dictates distinct physicochemical properties—subtle, waxy base notes in fragrances, accurate GC-MS reference peaks (Kovats RI ~1777), or biologically inactive negative controls in metabolic studies. Substituting with the 2-isomer compromises experimental reproducibility and formulation integrity. Verify purity ≥98% and request a certificate of analysis.

Molecular Formula C16H32O
Molecular Weight 240.42 g/mol
CAS No. 18787-64-9
Cat. No. B095793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexadecanone
CAS18787-64-9
Molecular FormulaC16H32O
Molecular Weight240.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)CC
InChIInChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h3-15H2,1-2H3
InChIKeyLTMXHUUHBSCKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hexadecanone (CAS 18787-64-9): Long-Chain Aliphatic Ketone for Fragrance and Chemical Research Applications


3-Hexadecanone (hexadecan-3-one, ethyl tridecyl ketone) is a C16 long-chain aliphatic ketone characterized by a carbonyl group at the third carbon position, with a molecular formula of C16H32O and a molecular weight of 240.43 g/mol [1]. It appears as a white to off-white crystalline solid at 20°C with a melting point range of 41–46°C and a boiling point of approximately 140°C at 2 mmHg . The compound is highly hydrophobic (practically insoluble in water, estimated water solubility 0.00012–0.00014 g/L) and exhibits a logP value ranging from 6.4 to 6.75 depending on estimation method [2]. 3-Hexadecanone is naturally found in certain plant species (e.g., Cochlospermum tinctorium) and has been identified as a volatile constituent in essential oils [3].

3-Hexadecanone: Why Generic Substitution with 2-Hexadecanone Fails for Specific Applications


Despite sharing the same molecular formula (C16H32O) and molecular weight (240.43 g/mol), 3-hexadecanone and its positional isomer 2-hexadecanone exhibit distinct physicochemical and biological properties that preclude straightforward substitution [1]. The carbonyl position—C3 in 3-hexadecanone versus C2 in 2-hexadecanone—alters molecular polarity, intermolecular interactions, and enzymatic recognition . Most critically, studies have demonstrated that the carbonyl position dictates biological activity, with the 2-position being essential for hypocholesterolemic effects, while the 3-position confers different olfactory and natural product profiles [2]. These divergent properties mean that substituting one isomer for the other without rigorous validation would compromise experimental reproducibility in biological assays, fragrance formulation consistency, or analytical reference standard reliability [3].

3-Hexadecanone (CAS 18787-64-9): Quantitative Comparative Evidence for Scientific Selection


Comparative Lipophilicity (logP) of 3-Hexadecanone versus 2-Hexadecanone

3-Hexadecanone exhibits a lower experimentally estimated logP (6.4–6.56) compared to 2-hexadecanone (6.58–6.75), indicating slightly reduced lipophilicity. This difference of approximately 0.2–0.35 logP units translates to a measurable difference in octanol-water partitioning, which influences membrane permeability, bioavailability predictions, and chromatographic retention behavior [1].

Lipophilicity Hydrophobicity QSAR Membrane Permeability

Biological Activity Divergence: Hypocholesterolemic Activity Restricted to 2-Hexadecanone

Structure-activity relationship studies have established that the position of the carbonyl group dictates hypocholesterolemic activity. 2-Hexadecanone significantly reduces serum cholesterol levels in rat models without altering triglycerides, while 3-hexadecanone lacks this pharmacological activity. The 2-position is described as the requirement for maximum hypocholesterolemic activity in this series [1].

Hypocholesterolemic Lipid Metabolism Fatty Acid Synthetase In Vivo Pharmacology

Natural Occurrence Profile: 3-Hexadecanone in Plant Essential Oils

3-Hexadecanone has been identified and quantified as a constituent in essential oils, whereas 2-hexadecanone is predominantly found in animal secretions (e.g., lizard femoral glands). In Amyris elemifera essential oil, 3-hexadecanone constitutes 5.3% of the volatile composition, alongside major components limonene (45.0%) and linalool (20.8%) [1]. Additionally, 1-hydroxy-3-hexadecanone was found at 16.2–19.5% in Cochlospermum vitifolium extracts [2].

Phytochemistry Essential Oil Composition Natural Product GC-MS Analysis

Chromatographic Retention Index (Kovats) Differentiation

3-Hexadecanone and 2-hexadecanone can be chromatographically distinguished by their Kovats retention indices. 3-Hexadecanone exhibits a standard non-polar Kovats index of 1777–1778, while 2-hexadecanone (as a methyl ketone) has a different retention profile [1]. This quantifiable difference enables unambiguous identification and separation in GC-MS analysis.

GC-MS Analytical Chemistry Kovats Index Chromatography

Olfactory Property Differentiation: Waxy/Floral vs. Fruity Character

Qualitative odor descriptions differentiate the two isomers. 3-Hexadecanone is characterized as having a mild, waxy, and slightly floral odor, making it suitable for fragrance formulations requiring subtle, long-lasting base notes [1]. In contrast, 2-hexadecanone is described as having a fruity odor/taste and has been detected in alcoholic beverages and cauliflower [2]. No quantitative odor threshold values were found for either compound in accessible sources.

Fragrance Chemistry Odor Characterization Flavor Chemistry Sensory Analysis

Commercial Purity Specifications: 3-Hexadecanone Available at ≥98.0% (GC)

3-Hexadecanone is commercially available from multiple reputable vendors with purity specifications of ≥98.0% or >98.0% as determined by gas chromatography (GC), meeting the requirements for analytical reference standards and high-precision research applications . Similarly, 2-hexadecanone is also available at 98% purity from Sigma-Aldrich, indicating that both isomers can be sourced at comparable high purity levels .

Chemical Purity GC Analysis Reference Standard Quality Control

3-Hexadecanone (CAS 18787-64-9): Validated Research and Industrial Application Scenarios Based on Differential Evidence


Fragrance and Flavor Industry: Waxy, Floral Base Note Formulation

3-Hexadecanone is employed as a fragrance ingredient and fixative in perfumes, cosmetics, and personal care products, where its mild, waxy, and slightly floral odor contributes to long-lasting base notes and scent stabilization [1]. The qualitative odor profile differentiates it from 2-hexadecanone (fruity), making it the preferred isomer for formulations requiring a subtle, non-fruity base character.

Phytochemical and Natural Product Research: Essential Oil Component Identification

Researchers investigating plant volatile biochemistry, chemotaxonomy, or essential oil composition should select 3-hexadecanone as a reference standard for GC-MS identification and quantification, as it has been documented at 5.3% in Amyris elemifera essential oil and its hydroxylated derivative at 16.2–19.5% in Cochlospermum vitifolium [2]. 2-Hexadecanone lacks comparable documented occurrence in plant essential oils and is therefore inappropriate for such studies.

Analytical Chemistry: GC-MS Reference Standard and HPLC Method Development

3-Hexadecanone serves as an analytical reference standard for GC-MS and HPLC method development and validation, leveraging its well-defined Kovats retention index (1777–1778 on non-polar columns) and high commercial purity (>98.0% by GC) [3]. Laboratories requiring unambiguous identification of this specific isomer in complex mixtures should procure certified 3-hexadecanone rather than relying on isomer substitutes, which would compromise retention time calibration and peak identification accuracy [4].

Lipid Metabolism Research: Negative Control for Hypocholesterolemic Studies

In pharmacological studies of lipid metabolism and fatty acid synthetase inhibition, 3-hexadecanone functions as a structurally related but biologically inactive analog, serving as a negative control or non-interfering reference compound alongside the active 2-hexadecanone isomer [5]. This application is supported by structure-activity relationship data demonstrating that the 2-position carbonyl is required for hypocholesterolemic activity, while the 3-position confers inactivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hexadecanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.